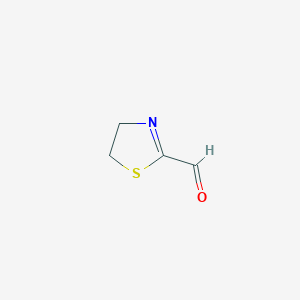

4,5-Dihydro-1,3-thiazole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37112-93-9 |

|---|---|

Molecular Formula |

C4H5NOS |

Molecular Weight |

115.16 g/mol |

IUPAC Name |

4,5-dihydro-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h3H,1-2H2 |

InChI Key |

UYXNILLHLVMIQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)C=O |

Origin of Product |

United States |

The Chemistry of 4,5 Dihydro 1,3 Thiazole 2 Carbaldehyde

The compound 4,5-Dihydro-1,3-thiazole-2-carbaldehyde, also known as 2-formyl-2-thiazoline, is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. The "4,5-dihydro" designation indicates that the double bond present in the aromatic thiazole (B1198619) ring is saturated, resulting in a thiazoline (B8809763) structure. The key feature of this specific molecule is the carbaldehyde (or formyl) group attached to the second position of the ring, a carbon atom situated between the sulfur and nitrogen atoms. This combination of a reactive functional group on a significant heterocyclic scaffold suggests its utility as a versatile building block in organic synthesis.

Chemical Reactivity and Transformation Chemistry of 4,5 Dihydro 1,3 Thiazole 2 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a highly reactive functional group due to the electrophilic nature of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This polarity allows for a variety of transformations, including nucleophilic additions, condensations, oxidation, and reduction.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, which leads to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation yields the final alcohol product. libretexts.org The sp2-hybridized carbonyl carbon becomes sp3-hybridized in the process. libretexts.orgmasterorganicchemistry.com

The aldehyde on the 4,5-dihydro-1,3-thiazole ring is expected to undergo these characteristic reactions with a range of nucleophiles. The general mechanism proceeds via the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. Strong nucleophiles, such as organometallic reagents, result in irreversible additions. masterorganicchemistry.com

Interactive Table: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) | Product Class |

| Grignard Reagent (R-MgBr) | Magnesium alkoxide | Secondary alcohol | Alcohol |

| Organolithium (R-Li) | Lithium alkoxide | Secondary alcohol | Alcohol |

| Hydride Ion (NaBH₄ or LiAlH₄) | Alkoxide | Primary alcohol | Alcohol |

| Cyanide Ion (NaCN/H⁺) | Cyanohydrin alkoxide | Cyanohydrin | Cyanohydrin |

Condensation Reactions, including Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govlibretexts.org This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, typically acid-catalyzed, results in the formation of the carbon-nitrogen double bond of the imine.

The reaction of 4,5-Dihydro-1,3-thiazole-2-carbaldehyde with various primary amines would yield a series of corresponding Schiff bases, which are versatile intermediates in organic synthesis. ijper.org

Interactive Table: Schiff Base Formation

| Amine Reactant | Product Name |

| Aniline | N-(phenyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)methanimine |

| Ethylamine | N-ethyl-1-(4,5-dihydro-1,3-thiazol-2-yl)methanimine |

| Benzylamine | N-(phenylmethyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)methanimine |

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. libretexts.org A variety of oxidizing agents can accomplish this transformation, including potassium dichromate(VI) in acidic solution, potassium permanganate (B83412), and Oxone. libretexts.orgorganic-chemistry.org The reaction involves the conversion of the C-H bond of the aldehyde into a C-O bond.

For this compound, this reaction would yield 4,5-dihydro-1,3-thiazole-2-carboxylic acid. However, a critical consideration is the stability of the dihydrothiazole ring under strong oxidizing conditions. Research on related 2-substituted 2-thiazolines has shown that potent oxidants can induce ring-opening as a competing reaction. researchgate.netrsc.org For instance, reagents like Oxone® and meta-chloroperoxybenzoic acid (MCPBA) have been observed to cause cleavage of the thiazoline (B8809763) ring. researchgate.netrsc.org Therefore, the choice of oxidant must be made carefully to achieve selective oxidation of the aldehyde without degrading the heterocyclic core.

Interactive Table: Oxidation of the Aldehyde Group

| Oxidizing Agent | Expected Product | Potential Side-Products |

| Pyridinium (B92312) chlorochromate (PCC) / H₅IO₆ | 4,5-Dihydro-1,3-thiazole-2-carboxylic acid | - |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | 4,5-Dihydro-1,3-thiazole-2-carboxylic acid | Potential ring degradation |

| Oxone® (Potassium peroxymonosulfate) | 4,5-Dihydro-1,3-thiazole-2-carboxylic acid | Ring-opened disulfide derivatives researchgate.netrsc.org |

| MCPBA | 4,5-Dihydro-1,3-thiazole-2-carboxylic acid | Ring-opened derivatives researchgate.netrsc.org |

Reduction to Alcohol Derivatives

Aldehydes are easily reduced to primary alcohols. libretexts.org This transformation is typically achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the alcohol. libretexts.org

The reduction of this compound would produce (4,5-Dihydro-1,3-thiazol-2-yl)methanol. These reducing agents are generally chemoselective for the carbonyl group and are not expected to affect the dihydrothiazole ring under standard conditions.

Interactive Table: Reduction of the Aldehyde Group

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol | (4,5-Dihydro-1,3-thiazol-2-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | (4,5-Dihydro-1,3-thiazol-2-yl)methanol |

Reactivity of the 4,5-Dihydro-1,3-thiazole Ring System

The 4,5-dihydro-1,3-thiazole ring possesses its own unique reactivity, distinct from the aldehyde substituent. The presence of both sulfur and nitrogen heteroatoms influences the ring's stability and susceptibility to certain transformations, particularly ring-opening reactions under oxidative conditions.

Ring Opening Reactions and Mechanisms

The dihydrothiazole ring can be susceptible to cleavage under specific oxidative conditions. Studies on 2-substituted chiral thiazolines have demonstrated that the ring can be opened by various oxidants, with the nature of the substituent at the 2-position influencing the ring's lability. researchgate.netrsc.org

When 2-methyl-2-thiazolines are treated with Oxone®, a potassium peroxymonosulfate (B1194676) complex, ring-opening occurs to yield acetylamino disulfide products. researchgate.netrsc.org Reaction with meta-chloroperoxybenzoic acid (MCPBA) also results in a ring-opened product. researchgate.netrsc.org For 2-phenyl substituted thiazolines, treatment with a variety of oxidants can lead to benzoylamino sulfonic acids and disulfides. researchgate.netrsc.org

Furthermore, oxidation of the sulfur atom can lead to thiazoline 1,1-dioxides. These intermediates can be exceptionally sensitive to moisture and readily hydrolyze, which constitutes another pathway for ring cleavage. rsc.org This hydrolysis can yield sulfinic acid derivatives. rsc.org These findings indicate that while the dihydrothiazole ring is stable under many conditions, it can be chemically opened, particularly through reactions targeting the sulfur atom.

Interactive Table: Ring-Opening Reactions of 2-Substituted Dihydrothiazoles

| 2-Substituent | Oxidant | Resulting Products | Reference |

| Methyl | Oxone® | Acetylamino disulfides | researchgate.netrsc.org |

| Methyl | MCPBA | Ring-opened m-chlorobenzoyl derivative | researchgate.netrsc.org |

| Phenyl | Various oxidants (e.g., peracetic acid) | Benzoylamino sulfonic acids, disulfides | researchgate.netrsc.org |

| Phenyl | KMnO₄ with benzoic acid | Thiazoline 1,1-dioxide (moisture-sensitive) | rsc.org |

| Phenyl (as 1,1-dioxide) | Hydrolysis | Benzoylamino sulfinic acids | rsc.org |

Aromatization Pathways to Thiazoles (e.g., Oxidative Aromatization)

The conversion of the 4,5-dihydro-1,3-thiazole (thiazoline) ring to its aromatic counterpart, thiazole (B1198619), is a synthetically valuable transformation. This process is fundamentally a dehydrogenation and is typically achieved through oxidation. The choice of oxidant and reaction conditions is critical to favor aromatization over potential side reactions, such as ring-opening or oxidation of the sulfur atom. rsc.org

The oxidative process involves the formal removal of two hydrogen atoms from the C-4 and C-5 positions of the dihydrothiazole ring. Various oxidizing agents have been employed to effect this transformation in related 2-substituted thiazoline systems. Treatment of 2-phenyl-4,5-dihydrothiazoles with reagents such as potassium permanganate (KMnO₄) under phase-transfer conditions can yield the corresponding thiazoles. rsc.org Other successful oxidants include elemental sulfur and peracetic acid. rsc.org

However, the reaction is sensitive to the conditions and the nature of the substituents. For instance, while KMnO₄ can produce thiazoles, the addition of benzoic acid to the reaction can completely shift the selectivity, leading to the formation of thiazoline 1,1-dioxides instead of the aromatic thiazole. rsc.org Furthermore, oxidants like Oxone® and meta-chloroperoxybenzoic acid (mCPBA) have been observed to induce ring-opening reactions in 2-methyl substituted thiazolines, rather than aromatization. rsc.org

| Oxidizing Agent | Substrate Mentioned | Primary Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Phenyl-4,5-dihydrothiazoles | Thiazoles | rsc.org |

| Sulfur (S) | 2-Phenyl-4,5-dihydrothiazoles | Thiazoles | rsc.org |

| Peracetic Acid (3 equiv.) | 2-Phenyl-4,5-dihydrothiazoles | Thiazoles | rsc.org |

| KMnO₄ with Benzoic Acid | 2-Phenyl-4,5-dihydrothiazoles | Thiazoline 1,1-dioxides | rsc.org |

| Oxone® | 2-Methyl-4,5-dihydrothiazoles | Ring-opened disulfides | rsc.org |

Cycloaddition Reactions Involving the Dihydrothiazole Ring

Cycloaddition reactions offer powerful methods for constructing complex ring systems. wikipedia.orgorganic-chemistry.org The 4,5-dihydro-1,3-thiazole ring contains a C=N double bond (an imine functionality), which can potentially participate as a 2π component (dienophile) in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In such a scenario, the dihydrothiazole would react with a conjugated 1,3-diene to form a new six-membered ring fused to the thiazolidine (B150603) core.

While direct examples involving this compound are not extensively documented, the reactivity of related systems provides a basis for this potential. For example, the exocyclic C=S bond in 1,3-thiazole-5(4H)-thiones has been shown to act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to various dithiaspiro heterocycles. tandfonline.com This demonstrates the capability of the thiazoline framework to engage in cycloaddition chemistry. The electron-withdrawing nature of the 2-carbaldehyde group on the target molecule would be expected to lower the energy of the LUMO of the C=N bond, potentially enhancing its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions. organic-chemistry.org

Functionalization at Ring Positions (e.g., C-4, C-5)

Functionalization of the saturated C-4 and C-5 positions of the 4,5-dihydro-1,3-thiazole ring after its formation is generally challenging. The primary strategy for introducing functionality at these positions is through the selection of appropriate starting materials during synthesis. mdpi.comresearchgate.net Chiral α-amino acids, such as L-cysteine and its derivatives, are common precursors, which directly install a carboxylic acid group (or its ester) at the C-4 position. mdpi.comresearchgate.netnih.gov This approach allows for the synthesis of enantiopure dihydrothiazoles with specific substituents at C-4. rsc.org

Direct C-H functionalization at the C-4 or C-5 positions via deprotonation and subsequent alkylation is often precluded by competing reactions. Attempts to deprotonate related 2-thiazoline 1,1-dioxides have been shown to result in nucleophilic ring-opening rather than alkylation, highlighting the high reactivity and instability of potential anionic intermediates. rsc.org The reactivity of the dihydrothiazole ring is more commonly directed towards modifications at the C-2 position, protonation at the nitrogen atom, or reactions involving substituents already present on the ring. acs.org

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites and potential chirality in this compound makes regioselectivity and stereoselectivity key considerations in its chemical transformations.

Regioselectivity is prominently observed in the oxidation of the dihydrothiazole ring. As previously noted, the choice of reaction conditions can dictate the outcome of oxidation. The reaction of 2-phenyl-dihydrothiazoles with KMnO₄ leads to the aromatic thiazole (oxidation of the C4-C5 bond), whereas the addition of benzoic acid redirects the reaction to produce the thiazoline 1,1-dioxide (oxidation at the sulfur atom). rsc.org This demonstrates that reaction pathways can be selectively controlled to target different positions on the heterocycle. In reactions involving the aldehyde, nucleophilic attack is expected to occur regioselectively at the carbonyl carbon.

Stereoselectivity is fundamentally established during the synthesis of the dihydrothiazole ring itself. When chiral precursors like L-cysteine are used, the resulting 4-substituted-4,5-dihydro-1,3-thiazole is obtained as a single enantiomer. mdpi.comrsc.org This inherent chirality at the C-4 position influences all subsequent reactions, making them diastereoselective. Any reaction at the aldehyde or other parts of the molecule will proceed in the context of this pre-existing stereocenter, leading to the potential formation of diastereomeric products in unequal amounts.

Rearrangement Processes and Tautomerism

The dihydrothiazole ring system can be susceptible to rearrangement under certain conditions, often leading to different heterocyclic structures. For instance, complex fused systems containing a thiazole moiety have been shown to undergo base-induced skeletal rearrangements, resulting in ring expansion to a thiazinone ring. tandfonline.com While specific rearrangements of this compound are not widely reported, the potential for such transformations exists, particularly under acidic or basic conditions that could initiate ring-opening and re-cyclization sequences.

Tautomerism is an important consideration for heterocyclic aldehydes, particularly the potential for ring-chain tautomerism. This phenomenon occurs when a molecule can exist as an equilibrium between an open-chain form and a cyclic isomer. nih.gov For ring-chain tautomerism to occur in the context of this compound, a nucleophilic group would need to be suitably positioned to attack the aldehyde carbonyl. nih.gov The parent compound itself does not possess such a group. However, a synthetically common derivative, (4R)-2-formyl-4,5-dihydrothiazole-4-carboxylic acid (derived from L-cysteine), contains both an aldehyde at C-2 and a carboxylic acid at C-4. In such ortho-formyl heteroaromatic carboxylic acids, an equilibrium between the open-chain aldehyde (A) and the cyclic lactol or hemiacetal form (B) is possible, analogous to well-documented cases in formylbenzoic and formyl-triazole-carboxylic acids. mdpi.com

Figure 1: Potential ring-chain tautomerism in a derivative, (4R)-2-formyl-4,5-dihydrothiazole-4-carboxylic acid.

This equilibrium would be influenced by factors such as solvent polarity and pH. mdpi.com

Derivatives and Analogues of 4,5 Dihydro 1,3 Thiazole 2 Carbaldehyde

Synthesis of Substituted 4,5-Dihydro-1,3-thiazole-2-carbaldehyde Derivatives

The generation of derivatives of this compound can be approached by two primary strategies: modification of the heterocyclic ring itself or chemical transformation of the aldehyde group. These methods allow for the introduction of a wide range of functional groups and structural motifs, enabling the fine-tuning of the molecule's properties.

Modifications on the Dihydrothiazole Ring

The synthesis of the 4,5-dihydro-1,3-thiazole (also known as 2-thiazoline) ring is a well-established field, providing access to precursors that can be subsequently formylated to yield the target carbaldehyde. The primary route involves the condensation of β-amino thiols with various reagents. The substitution pattern on the dihydrothiazole ring is therefore determined by the choice of the initial β-amino thiol.

Chiral 2-thiazolines are commonly prepared from amino acid-derived amino alcohols. researchgate.net These amino alcohols are converted to the corresponding β-amino thiols, which are then cyclized. For instance, reacting enantiopure β-amino alcohols with phosphorus pentasulfide (P₂S₅) can yield chiral 2-thiazolines. researchgate.net Another efficient method involves the reaction of cysteine with substituted benzonitriles, which produces 2-aryl-4,5-dihydrothiazoles with a carboxyl group at the 4-position, a functional handle that allows for further modification. mdpi.com

Key synthetic approaches to substituted 4,5-dihydrothiazoles are summarized below:

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| β-Amino thiols (e.g., Cysteamine) | Nitriles, Carboxylic acid derivatives | 2-Substituted-4,5-dihydrothiazoles | acs.org |

| Amino acid-derived amino alcohols | P₂S₅ | Chiral 4- and/or 5-substituted 2-thiazolines | researchgate.net |

| Cysteine, Substituted benzonitriles | Metal- and catalyst-free method | 2-Aryl-4-carboxy-4,5-dihydrothiazoles | mdpi.com |

| Thiazolidines | Ru-catalyzed oxidation (TBHP) | 2-Substituted-4,5-dihydrothiazoles | acs.org |

These methods provide a robust platform for creating a library of 4,5-dihydrothiazole precursors with various substituents at the C4 and C5 positions. Subsequent introduction of the carbaldehyde group at C2, for instance via Vilsmeier-Haack formylation of an appropriate precursor, would yield the desired substituted derivatives. mdpi.com

Derivatization of the Carbaldehyde Group

The carbaldehyde group at the 2-position of the dihydrothiazole ring is a versatile functional group that can undergo a wide array of chemical transformations. Based on the well-documented reactivity of other heterocyclic aldehydes, several derivatization strategies can be envisaged. mdpi.comnih.gov

Condensation Reactions: The aldehyde can readily react with primary amines to form Schiff bases (imines). Condensation with hydrazine (B178648) or substituted hydrazines would yield the corresponding hydrazones, which are themselves useful intermediates for constructing further heterocyclic systems, such as pyrazoles. pharmaguideline.com

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding 2-carboxylic acid derivative using standard oxidizing agents. This carboxylic acid can then be converted into esters, amides, or other acid derivatives. Conversely, reduction of the carbaldehyde, for example with sodium borohydride (B1222165), would afford the 2-hydroxymethyl-4,5-dihydrothiazole.

Carbon-Carbon Bond Formation: The aldehyde group is an excellent electrophile for various nucleophilic additions. Grignard reagents or organolithium compounds could be used to introduce alkyl, aryl, or vinyl substituents, leading to secondary alcohols. Furthermore, the aldehyde can serve as a substrate in reactions like the Wittig reaction to form alkenes, or the Henry reaction to form nitroalcohols.

A summary of plausible derivatization reactions is presented in the table below.

| Reaction Type | Reagents | Resulting Functional Group |

| Schiff Base Formation | R-NH₂ | Imine (-CH=N-R) |

| Hydrazone Formation | R-NH-NH₂ | Hydrazone (-CH=N-NH-R) |

| Oxidation | [O] (e.g., KMnO₄, PCC) | Carboxylic Acid (-COOH) |

| Reduction | [H] (e.g., NaBH₄, LiAlH₄) | Alcohol (-CH₂OH) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Grignard Reaction | R-MgBr | Secondary Alcohol (-CH(OH)R) |

Fusion of the 4,5-Dihydro-1,3-thiazole Core with Other Heterocyclic Systems

The 4,5-dihydro-1,3-thiazole scaffold can be annulated with other rings to create fused bicyclic and polycyclic systems. The carbaldehyde functionality, or precursors like 2-aminothiazolines, can be instrumental in the construction of these complex architectures.

Imidazo[2,1-b]thiazole (B1210989) Derivatives

The imidazo[2,1-b]thiazole core is a prominent scaffold in medicinal chemistry. The most common synthetic route to this system involves the reaction of a 2-aminothiazole (B372263) or its dihydro variant, 2-amino-4,5-dihydrothiazole, with an α-halocarbonyl compound (e.g., phenacyl bromides). researchgate.netmdpi.comnih.gov This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

While this compound is not a direct precursor in this specific pathway, the synthesis relies on the closely related 2-aminothiazoline scaffold.

| Thiazole (B1198619) Precursor | Reagent | Fused System | Key Reaction Type | References |

| 2-Aminothiazole | α-Bromo aralkyl ketones | Imidazo[2,1-b]thiazole | Hantzsch-type condensation | researchgate.net |

| Ethyl-2-aminothiazole-4-carboxylate | Phenacyl bromides | Ethyl 6-arylimidazo[2,1-b]thiazole-5-carboxylate | Cyclization/Condensation | nih.gov |

| 2-Aminothiazole | 3-Formylchromone, Isocyanide | Chromone-substituted Imidazo[2,1-b]thiazole | Groebke–Blackburn–Bienaymé Reaction | mdpi.com |

Pyrazoline-Thiazole Hybrid Systems

Hybrid molecules incorporating both thiazole and pyrazoline rings are of significant interest. ekb.eg A prevalent method for their synthesis involves the Claisen-Schmidt condensation of a thiazole-containing ketone with an aldehyde to form an α,β-unsaturated ketone (a chalcone). Subsequent reaction of this chalcone (B49325) with hydrazine hydrate (B1144303) leads to the cyclization and formation of the pyrazoline ring. mdpi.com

In this context, this compound could serve as the aldehyde component. Condensation with a suitable ketone (e.g., acetophenone) would yield a chalcone-like precursor, which could then be cyclized to form the pyrazoline ring, directly linking it to the C2 position of the dihydrothiazole core.

Another established route involves the reaction of an N-thiocarbamoylpyrazoline with an α-haloketone to construct the thiazole ring. nih.gov

| Synthetic Strategy | Key Intermediates | Product | References |

| Chalcone Cyclization | Thiazolyl chalcones, Hydrazine | Thiazolyl-pyrazoline hybrids | mdpi.com |

| Hantzsch-type Synthesis | N-Thiocarbamoylpyrazoline, α-Haloketones | Pyrazolyl-thiazole hybrids | nih.govrsc.org |

Thiazolo[5,4-d]thiazole (B1587360) Architectures

The thiazolo[5,4-d]thiazole system is a planar, electron-deficient aromatic core. mdpi.com The most direct and common synthesis involves the condensation of two equivalents of an aldehyde with one equivalent of dithiooxamide (B146897), followed by an oxidation/aromatization step. mdpi.comrsc.org This reaction has been successfully applied to a variety of aromatic and aliphatic aldehydes. rsc.org

It is highly plausible that this compound could be used as the aldehyde substrate in this reaction. This would lead to the formation of 2,5-bis(4,5-dihydro-1,3-thiazol-2-yl)thiazolo[5,4-d]thiazole, a novel and complex heterocyclic architecture. The reaction is often performed in eco-friendly deep eutectic solvents or under microwave irradiation to improve yields and reduce reaction times. mdpi.comrsc.org

| Aldehyde Component | Key Reagent | Reaction Conditions | Product | References |

| Aromatic Aldehydes | Dithiooxamide | L-Proline/Ethylene (B1197577) Glycol, 130 °C | 2,5-Diarylthiazolo[5,4-d]thiazoles | mdpi.com |

| Aromatic/Aliphatic Aldehydes | Dithiooxamide, 1,4-Benzoquinone | Microwave irradiation | 2,5-Disubstituted-thiazolo[5,4-d]thiazoles | rsc.org |

| Ferrocenecarboxaldehyde, 3,4-Dihydroxybenzaldehyde | Dithiooxamide | Nitrobenzene, reflux | Asymmetric Ferrocenyl-thiazolo[5,4-d]thiazole | acs.org |

Chiral this compound Analogues and their Synthesis

The primary strategy for synthesizing chiral this compound analogues involves a multi-step sequence commencing with a chiral starting material. The most common approach utilizes enantiomerically pure cysteine, which provides the C4 stereocenter of the resulting dihydrothiazole ring.

A key synthetic route involves the initial preparation of a chiral 2-substituted-4,5-dihydrothiazole, often with a precursor functional group at the 2-position that can be subsequently converted to a carbaldehyde. For instance, the condensation of L-cysteine or D-cysteine with various nitriles can yield chiral 2-aryl- or 2-alkyl-4,5-dihydrothiazoles. nih.gov

One documented pathway that suggests a route towards the target carbaldehyde involves the synthesis of chiral 2-aryl-4-hydroxymethyl-4,5-dihydrothiazoles. This is achieved by the reduction of the corresponding 4-methoxycarbonyl derivatives, which are themselves synthesized from cysteine. nih.gov This 2-aryl-4-hydroxymethyl-4,5-dihydrothiazole could, in principle, serve as a precursor to the 2-carbaldehyde through a selective oxidation step, although specific examples of this transformation on the chiral dihydrothiazole-2-carbaldehyde core are not extensively detailed in the reviewed literature.

The general synthetic scheme can be outlined as follows:

Formation of the Chiral Dihydrothiazole Ring: Condensation of an appropriate cysteine derivative (e.g., L-cysteine methyl ester) with a suitable electrophile. For instance, reaction with a substituted benzonitrile (B105546) can yield a 2-aryl-4-methoxycarbonyl-4,5-dihydrothiazole. nih.gov

Modification of the C4-substituent: The ester group at the C4 position can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride. nih.gov

Introduction of the C2-Carbaldehyde Precursor: A functional group that can be converted to an aldehyde is installed at the C2-position. A hydroxymethyl group is a common precursor.

Oxidation to the Carbaldehyde: The final step would involve the selective oxidation of the C2-hydroxymethyl group to the desired carbaldehyde. This step is critical and requires mild conditions to avoid over-oxidation or racemization of the chiral center at C4.

While direct asymmetric synthesis of the 2-formyl-4,5-dihydrothiazole ring through catalytic methods is an attractive alternative, current research predominantly focuses on the use of chiral starting materials to control the stereochemistry. The development of enantioselective cyclocondensation reactions to directly form chiral this compound analogues remains an area for further exploration.

Below is a table summarizing some synthesized chiral 4,5-dihydro-1,3-thiazole analogues that could serve as precursors or structural models for the target carbaldehyde.

| Compound Name (Enantiomer) | Starting Material | Key Synthetic Steps | Reference |

| (S)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | L-cysteine | Condensation with 2-hydroxybenzonitrile, followed by reduction of the C4-ester. | nih.gov |

| (R)-2-(2'-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | D-cysteine | Condensation with 2-hydroxybenzonitrile, followed by reduction of the C4-ester. | nih.gov |

| Methyl (S)-2-aryl-4,5-dihydrothiazole-4-carboxylate | L-cysteine methyl ester | Condensation with various aryl nitriles. | nih.gov |

| Methyl (R)-2-aryl-4,5-dihydrothiazole-4-carboxylate | D-cysteine methyl ester | Condensation with various aryl nitriles. | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5-Dihydro-1,3-thiazole-2-carbaldehyde, ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would provide unambiguous evidence for its connectivity and structure.

The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the aldehyde proton, the methylene (B1212753) protons at the C5 position, and the methine proton at the C4 position of the dihydrothiazole ring.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm. This significant deshielding is characteristic of a proton attached to a carbonyl carbon.

Methylene Protons (C5-H₂): The two protons on the C5 carbon are expected to appear as a triplet in the range of δ 3.2-3.6 ppm. The signal is split into a triplet due to coupling with the adjacent two protons on the C4 carbon.

Methine Proton (C4-H): The proton on the C4 carbon is expected to resonate as a triplet around δ 4.2-4.8 ppm. This proton is coupled to the two adjacent protons on the C5 carbon, resulting in a triplet splitting pattern. The chemical shift is higher than that of the C5 protons due to its proximity to the electronegative sulfur atom.

These predicted values are consistent with data reported for analogous structures such as (S)-2-Phenyl-4-hydroxymethyly-4,5-dihydrothiazole, where the C4 and C5 protons appear in similar regions. mdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) | N/A |

| C4-H | 4.2 - 4.8 | Triplet (t) | ~8.0 - 9.0 |

| C5-H₂ | 3.2 - 3.6 | Triplet (t) | ~8.0 - 9.0 |

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying the carbon environments within the molecule. Four distinct signals are expected:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear far downfield, typically in the range of δ 180-190 ppm.

Imine Carbon (C2): The C2 carbon, part of the C=N double bond, is also significantly deshielded and is predicted to have a chemical shift in the region of δ 165-175 ppm. This is a characteristic resonance for the C2 carbon in 2-substituted dihydrothiazoles. mdpi.com

Methine Carbon (C4): The C4 carbon atom is expected to resonate around δ 65-75 ppm.

Methylene Carbon (C5): The C5 carbon, being a standard aliphatic CH₂ group adjacent to a CH group, is anticipated to appear in the range of δ 30-40 ppm. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 180 - 190 |

| C2 (Imine) | 165 - 175 |

| C4 | 65 - 75 |

| C5 | 30 - 40 |

To confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would show a clear cross-peak between the signals of the C4-H proton and the C5-H₂ protons, confirming their vicinal coupling and establishing the -CH-CH₂- connectivity within the dihydrothiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the aldehyde and the dihydrothiazole ring.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is a highly characteristic band for the carbonyl group of an aliphatic aldehyde.

C=N Stretch (Imine): The stretching vibration of the carbon-nitrogen double bond in the dihydrothiazole ring is expected to produce a medium to strong absorption band around 1620-1660 cm⁻¹. Data from the analogous compound 2-methyl-4,5-dihydrothiazole shows this peak around 1625 cm⁻¹. nist.gov

C-H Stretch (Aldehyde): The C-H stretch of the aldehyde group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet).

C-H Stretch (Aliphatic): The stretching vibrations for the sp³ hybridized C-H bonds of the C4 and C5 positions are expected in the 2850-3000 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-750 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Weak |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, Sharp |

| C=N Stretch (Imine) | 1620 - 1660 | Medium-Strong |

| C-S Stretch | 600 - 750 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure.

Molecular Ion Peak (M⁺•): For this compound (C₄H₅NOS), the exact mass would be approximately 115.0143 g/mol . A high-resolution mass spectrometer would detect the molecular ion peak (M⁺•) at this m/z value, confirming the elemental composition.

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of the aldehyde group: A significant fragment would be observed at [M - 29]⁺, corresponding to the loss of the •CHO radical.

Loss of carbon monoxide: A fragment at [M - 28]⁺ could arise from the loss of a neutral CO molecule.

Ring Cleavage: The dihydrothiazole ring can undergo characteristic cleavage. For instance, fragmentation patterns observed for 2-methyl-4,5-dihydrothiazole show significant peaks corresponding to the loss of ethylene (B1197577) (C₂H₄) and other ring fragments, and similar pathways are expected for the title compound. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be obtained as a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural proof. nih.gov This technique elucidates the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

While no crystal structure for this compound has been reported in the literature, analysis of related dihydrothiazole derivatives reveals common structural features. researchgate.netnih.gov X-ray analysis would confirm:

The five-membered ring structure.

The C=N double bond and C-S single bond lengths.

The conformation of the dihydrothiazole ring, which is typically found in a non-planar "envelope" or "twist" conformation.

The relative orientation of the aldehyde group with respect to the heterocyclic ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces, which govern the crystal packing.

The successful crystallographic analysis would provide an unambiguous confirmation of the molecular architecture, complementing the structural insights gained from spectroscopic methods.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present, which is crucial for determining the compound's empirical formula—the simplest whole-number ratio of atoms of each element in the compound.

For this compound, the molecular formula is established as C₄H₅NOS. Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark for comparing results from experimental elemental analysis, typically performed using combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitrogen gas, and sulfur dioxide) are collected and weighed to determine the mass of each element.

Detailed Research Findings

The determination of the empirical formula for this compound relies on its elemental composition. The molecular formula, C₄H₅NOS, indicates that a molecule of this compound contains four carbon atoms, five hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.

To calculate the theoretical elemental percentages, the atomic masses of the constituent elements are used:

Carbon (C): ~12.01 g/mol

Hydrogen (H): ~1.01 g/mol

Nitrogen (N): ~14.01 g/mol

Oxygen (O): ~16.00 g/mol

Sulfur (S): ~32.07 g/mol

First, the molecular weight of the compound is calculated: Molecular Weight = (4 × 12.01) + (5 × 1.01) + (1 × 14.01) + (1 × 16.00) + (1 × 32.07) = 48.04 + 5.05 + 14.01 + 16.00 + 32.07 = 115.17 g/mol .

Next, the percentage composition of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

The results of these calculations are presented in the data table below. In a research setting, these theoretical values would be compared against the experimental results from an elemental analyzer to confirm the purity and composition of the synthesized compound. The empirical formula is then derived from the experimental percentages. Assuming the experimental results closely match the theoretical values, the mole ratio of the elements would be calculated.

For instance, assuming a 100 g sample, the mass of each element would be equal to its percentage. The number of moles of each element would be:

Moles of C = 41.72 g / 12.01 g/mol ≈ 3.47 mol

Moles of H = 4.39 g / 1.01 g/mol ≈ 4.35 mol

Moles of N = 12.17 g / 14.01 g/mol ≈ 0.87 mol

Moles of O = 13.90 g / 16.00 g/mol ≈ 0.87 mol

Moles of S = 27.82 g / 32.07 g/mol ≈ 0.87 mol

By dividing each of these molar amounts by the smallest value (0.87), the simplest whole-number ratio is obtained:

C: 3.47 / 0.87 ≈ 4

H: 4.35 / 0.87 ≈ 5

N: 0.87 / 0.87 ≈ 1

O: 0.87 / 0.87 ≈ 1

S: 0.87 / 0.87 ≈ 1

This confirms the empirical formula as C₄H₅NOS, which in this case, is identical to the molecular formula.

Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 41.72 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 4.39 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 12.17 |

| Oxygen | O | 16.00 | 1 | 16.00 | 13.90 |

| Sulfur | S | 32.07 | 1 | 32.07 | 27.82 |

| Total | 115.17 | 100.00 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for predicting a range of molecular properties for heterocyclic compounds like thiazole (B1198619) derivatives. epu.edu.iqresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4,5-Dihydro-1,3-thiazole-2-carbaldehyde, this process would involve calculating the ground-state energy for various spatial arrangements of its atoms.

Conformational analysis, a key part of this process, focuses on identifying the different stable conformers that arise from the rotation around single bonds. In the case of this compound, the primary focus of conformational analysis would be the rotation around the C2-C(aldehyde) single bond, which dictates the orientation of the carbaldehyde group relative to the dihydrothiazole ring. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to map the potential energy surface as a function of this rotation. indexcopernicus.com This analysis identifies the most stable conformers (energy minima) and the energy barriers for interconversion between them. mdpi.com For similar heterocyclic aldehydes, planar and non-planar arrangements of the substituent group relative to the ring are often identified and their relative energies quantified. indexcopernicus.com

Table 1: Illustrative Data from a Hypothetical Conformational Analysis

This table is a conceptual representation of typical results from a DFT conformational analysis and is not based on experimental data for the specific title compound.

| Conformer | Dihedral Angle (N3-C2-C-O) | Relative Energy (kJ/mol) | Stability |

| A (syn-periplanar) | ~0° | 0.00 | Most Stable |

| B (anti-periplanar) | ~180° | 5.8 | Less Stable |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations are a standard method for computing these orbital energies. For thiazole and related heterocyclic systems, the HOMO-LUMO gap is a key indicator of their electronic behavior and potential for charge transfer interactions. mdpi.comresearchgate.net The nature of substituents on the ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. dergipark.org.tr

Table 2: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

This table presents data from published DFT studies on various heterocyclic compounds to provide context for the expected range of values.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Thiazole Azo Dye A | B3LYP/6-311++G | -5.88 | -2.67 | 3.21 | mdpi.com |

| Thiazole Azo Dye B | B3LYP/6-311++G | -5.91 | -2.72 | 3.19 | mdpi.com |

| 1,3,4-Thiadiazole Derivative | B3LYP/6-311G(d,p) | -6.85 | -1.86 | 4.99 | dergipark.org.tr |

| Benzothiazole Derivative | B3YLP/6-311G(d,p) | -6.11 | -1.40 | 4.71 | mdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations provide a reliable means of predicting spectroscopic data, which is invaluable for structural confirmation of newly synthesized compounds.

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. tandfonline.com The calculated shifts are often compared with experimental data to validate the proposed molecular structure. For thiazole and thiazolidinone derivatives, DFT calculations have shown good correlation between theoretical and experimental chemical shifts. tandfonline.comscielo.org.za

IR Spectra: The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. DFT frequency calculations can predict these vibrational wavenumbers. The results are typically scaled by a factor to correct for anharmonicity and the approximations inherent in the method, leading to excellent agreement with experimental FT-IR spectra. scielo.org.zamdpi.commdpi.com This allows for the assignment of specific absorption bands to particular functional group vibrations, such as the C=O stretch of the aldehyde or the C-N and C-S vibrations within the dihydrothiazole ring. scielo.org.za

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not documented, this technique is widely applied to related thiazole and thiazoline (B8809763) compounds to understand their dynamic behavior. jchemlett.commdpi.comnih.gov

MD simulations can provide insights into:

Conformational Stability: Assessing how the molecule explores different conformations in various environments (e.g., in a solvent) and the stability of dominant conformers over a simulation period.

Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its structure and dynamics.

Complex Stability: When docked to another molecule, MD simulations can evaluate the stability of the resulting complex, tracking intermolecular interactions and conformational changes over time. jchemlett.comnih.gov This is often used to validate docking results by confirming that the ligand remains stably bound in the target site. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is overwhelmingly used to predict the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.govresearchgate.netresearchgate.netnih.gov

The request to focus on docking with generic molecular scaffolds for synthetic applications represents a non-standard application of this technique. Docking algorithms are primarily designed and parameterized to model interactions in biological systems. However, the fundamental principles could be hypothetically extended to explore non-covalent interactions relevant to synthesis. For instance, one could model the interaction of this compound with a chiral catalyst or another reactant within a supramolecular assembly. Such a study would aim to:

Predict Binding Modes: Determine the likely geometry and orientation of the aldehyde within a cavity of a host molecule or near the active site of a synthetic catalyst.

Estimate Interaction Energy: Calculate a scoring function or binding energy (e.g., in kcal/mol) to quantify the strength of the non-covalent interactions (hydrogen bonds, van der Waals forces) between the aldehyde and the scaffold. mdpi.comnih.gov

Guide Rational Design: Use the insights from docking to understand intermolecular forces that could influence stereoselectivity or reactivity in a proposed synthetic step.

While direct examples of this application for the title compound are unavailable, studies on thiazole derivatives docking into protein active sites demonstrate the methodology of identifying key interactions and estimating binding affinities, which could serve as a template for such a theoretical investigation. researchgate.netscielo.br

Structure–Reactivity Relationship Insights from Computational Models

Computational models, particularly those derived from DFT, offer profound insights into the relationship between a molecule's structure and its chemical reactivity.

Frontier Molecular Orbitals: As discussed previously, the HOMO-LUMO gap is a direct indicator of global reactivity. researchgate.net Furthermore, the spatial distribution of these orbitals reveals which parts of the molecule are most likely to participate in reactions. The HOMO regions indicate sites susceptible to electrophilic attack, while LUMO regions highlight sites prone to nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions of negative potential (electron-rich, susceptible to electrophiles) and positive potential (electron-poor, susceptible to nucleophiles). For this compound, the MEP would likely show a negative potential around the aldehyde oxygen and the ring nitrogen, indicating sites for electrophilic interaction or hydrogen bond donation.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity, chemical hardness, and the global electrophilicity index (ω). mdpi.comirjweb.com A high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. irjweb.com These parameters allow for a quantitative comparison of reactivity across a series of related compounds.

By combining these computational tools, a detailed picture emerges, linking the specific structural and electronic features of this compound to its expected chemical behavior and reactivity.

Applications in Advanced Organic Synthesis and Materials Science

4,5-Dihydro-1,3-thiazole-2-carbaldehyde as a Building Block in Complex Molecule Synthesis

While thiazole-containing compounds are recognized for their utility in synthesizing complex molecules, specific studies detailing the role of This compound as a key building block are not prominently featured in available research.

Precursor for the Synthesis of Diverse Heterocyclic Systems

The broader class of thiazoles and their derivatives are well-established precursors for a variety of heterocyclic systems. They are integral to the synthesis of numerous biologically active compounds and functional materials. Despite this, dedicated research illustrating the direct use of This compound to generate diverse heterocyclic frameworks is not readily found in the current body of scientific literature.

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, and various thiazole (B1198619) derivatives have been successfully employed in these convergent chemical transformations. These reactions are valued for their efficiency and ability to generate molecular complexity in a single step. However, specific examples and detailed mechanistic studies of multicomponent reactions that explicitly utilize This compound as a reactant are not documented in the reviewed literature.

Role in Ligand Design for Catalysis

The design of novel ligands is crucial for the advancement of catalysis, enabling higher efficiency, selectivity, and broader substrate scope. While the thiazole scaffold is a component of some ligands, there is a lack of specific information on the application of This compound in this area.

Asymmetric Catalysis Applications

Asymmetric catalysis is a field of significant importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of chiral ligands is central to this endeavor. A review of the literature indicates that while thiazole-containing ligands have been explored in asymmetric catalysis, there are no specific reports on the design, synthesis, or application of ligands derived from This compound for such purposes.

Potential in Materials Science Research

Thiazole-based compounds have garnered interest in materials science due to their unique electronic and photophysical properties. However, the potential of This compound in this field remains largely unexplored.

Organic Semiconductors and Electronics

The development of organic semiconductors is a rapidly growing area of research, with applications in flexible displays, solar cells, and other electronic devices. Thiazole-containing polymers and small molecules have been investigated for their semiconducting properties. Nevertheless, there is no specific research available that details the synthesis or characterization of organic semiconductors or electronic materials derived from This compound .

Optoelectronic Applications

The thiazole ring and its derivatives, including the 4,5-dihydro-1,3-thiazole scaffold, are recognized for their utility in the field of optoelectronics. researchgate.net The inherent electronic properties of the thiazole nucleus make it a valuable component in the design of organic materials for various electronic devices. researchgate.net Thiazolo[5,4-d]thiazole (B1587360), a fused bicyclic system, is noted as an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap, features that are appealing for applications in organic electronics. rsc.org The potential of these molecules has been particularly recognized in the field of organic photovoltaics. rsc.org

Derivatives are often designed as dipolar structures, such as A-π-D (acceptor-pi-donor) or quadrupolar D-π-A-π-D systems, which can exhibit intramolecular charge transfer. researchgate.net This charge transfer characteristic is crucial for applications in nonlinear optics (NLO). researchgate.netresearchgate.net For instance, the synthesis of dipolar thiazole derivatives functionalized with a nitro group as an electron acceptor and an amino group as an electron donor has been explored to study their optical properties. researchgate.net The incorporation of thiazole rings is a strategy used to regulate and manipulate the electrochemical and spectral characteristics of devices, including solar cells and organic dyes. researchgate.net Furthermore, materials like Thiazole Yellow G have been incorporated into polymer films, such as poly(vinyl alcohol) (PVA), to study their microstructural, thermal, and photophysical properties for potential optoelectronic use. science.gov

Investigative Applications (e.g., Chemical Probes of Protein Structure, without detailing biological outcomes)

The aldehyde functionality, as present in this compound, is a key reactive group for the site-specific modification of proteins, serving as a powerful tool in investigative biochemistry. whiterose.ac.uk A significant application is the "aldehyde tag" technology, a method for introducing a reactive carbonyl group into a protein sequence. wikipedia.org This is achieved by genetically encoding a short peptide sequence (such as LCxPxR) into the protein of interest. wikipedia.org An enzyme, formylglycine-generating enzyme (FGE), then converts the cysteine residue within this tag into a formylglycine residue, which contains a reactive aldehyde group. wikipedia.org

This genetically introduced aldehyde acts as a chemical handle for bioconjugation. whiterose.ac.ukwikipedia.org It can be targeted with high specificity by various probes functionalized with strong nucleophilic groups like hydrazides or aminooxy compounds. wikipedia.org Such reactions are efficient under mild, physiological conditions and allow for the attachment of a wide array of labels, including fluorophores for live-cell imaging, biotin (B1667282) for purification, or bioorthogonal probes like azides for subsequent click chemistry reactions. wikipedia.orgnih.gov

A related strategy involves the use of a thiazolidine-containing lysine (B10760008) analogue, which can be incorporated into a protein via amber stop codon suppression. whiterose.ac.uk The thiazolidine (B150603) moiety serves as a protected form of an aldehyde. It can be "decaged" under mild conditions using a palladium complex to reveal a reactive glyoxyl aldehyde on the protein. whiterose.ac.uk This technique enables the installation of a reactive aldehyde at virtually any position within a protein, not just the N-terminus, opening new avenues for protein modification and the study of protein structure and interactions. whiterose.ac.uk For example, this allows for quantitative fluorescence labeling of proteins for advanced applications like single-molecule imaging. nih.gov

Role in the Development of Enzyme Inhibitors (without detailing specific disease or clinical outcomes)

The 4,5-dihydro-1,3-thiazole (thiazoline) scaffold is a privileged structure in medicinal chemistry and has been extensively utilized in the development of various enzyme inhibitors. rsc.org Its structural features allow for specific interactions with the active sites of numerous enzymes. Thiazoline (B8809763) derivatives have been identified as potent inhibitors for several classes of enzymes, including reductases, hydrolases, and proteases.

For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been reported as a novel class of inhibitors for metallo-β-lactamases (MBLs), with some compounds showing significant inhibitory activity. researchgate.net Similarly, various thiazoline derivatives have been prepared and evaluated for their inhibitory potential against aldose reductase (ALR2) and aldehyde reductase (ALR1). nih.gov The inhibitory potency of these compounds is often modulated by the nature of the substituents on the thiazoline ring. nih.gov Other research has focused on oligosaccharide thiazolines, which have been synthesized as a class of mechanism-based inhibitors for endo-β-N-acetylglucosaminidases, with inhibitory potency being influenced by the size and nature of the attached glycan structure. nih.gov The dihydrothiazole framework is also a key feature in inhibitors developed for acyl-ACP thioesterases. nih.gov

The table below summarizes the inhibitory activity of selected thiazoline derivatives against various enzymes, demonstrating the versatility of this scaffold in inhibitor design.

| Compound Class | Target Enzyme | Reported IC₅₀ Values | Source |

|---|---|---|---|

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamase (IMP-1) | 34.7 µM | researchgate.net |

| Indolyl substituted thiazoline derivative (8e) | Aldose Reductase (ARL2) | 1.52 ± 0.78 μM | nih.gov |

| Indolyl substituted thiazoline derivative (8e) | Aldehyde Reductase (ARL1) | 2.94 ± 1.34 μM | nih.gov |

| Man₉GlcNAc-thiazoline | Endo-β-N-acetylglucosaminidase (Endo-A) | 0.22 µM | nih.gov |

| Man₉GlcNAc-thiazoline | human Endo-β-N-acetylglucosaminidase (hENGase) | 0.42 µM | nih.gov |

Contribution to Corrosion Inhibition Research

Thiazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scispace.comacs.org The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) and, often, an aromatic ring system with π-electrons. scispace.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. scispace.commdpi.com

Research has shown that thiazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net The inhibition efficiency is generally observed to increase with a higher concentration of the inhibitor, as this leads to greater surface coverage. eurjchem.comrdd.edu.iq The adsorption of these compounds on the metal surface typically follows established models such as the Langmuir adsorption isotherm. mdpi.comresearchgate.net

The specific structure of the thiazole derivative, including the nature of its substituents, plays a significant role in its performance. nih.gov The presence of multiple heteroatoms and conjugated double bonds can enhance the adsorption process and, consequently, the inhibition efficiency. mdpi.comnih.gov Studies have explored a variety of thiazole and thiadiazole derivatives, consistently demonstrating their potential to protect metals like mild steel and C-steel in aggressive media such as sulfuric and hydrochloric acid solutions. mdpi.comeurjchem.com

The table below presents findings from various studies on thiazole and related heterocyclic derivatives as corrosion inhibitors.

| Inhibitor Class | Metal | Corrosive Medium | Maximum Inhibition Efficiency (IE%) | Source |

|---|---|---|---|---|

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Increases with concentration | eurjchem.com |

| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | Mild Steel (MS) | HCl | 95.35% | acs.org |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Increases with concentration | mdpi.comnih.gov |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 94.6% at 0.5 mM | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.